![molecular formula C10H16O B14478951 8,8-Dimethylbicyclo[4.2.0]octan-2-one CAS No. 65840-28-0](/img/structure/B14478951.png)
8,8-Dimethylbicyclo[4.2.0]octan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Dimethylbicyclo[420]octan-2-one is a bicyclic ketone with a unique structure that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethylbicyclo[4.2.0]octan-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of a rhodium (I) complex as a catalyst, which facilitates the formation of the bicyclic structure from terminal aryl alkynes through a one-pot procedure . This method involves a sequence of reactions, including head-to-tail homocoupling and zipper annulation of the resulting gem-enyne.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of tandem catalysis and efficient synthetic routes are likely employed to produce this compound on a larger scale. The use of robust catalysts and optimized reaction conditions ensures high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 8,8-Dimethylbicyclo[4.2.0]octan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8,8-Dimethylbicyclo[4.2.0]octan-2-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of 8,8-Dimethylbicyclo[4.2.0]octan-2-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, making it a versatile compound in biochemical pathways. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
- 8,8-Dimethylbicyclo[4.2.0]octan-7-one
- 7,8-Dimethylbicyclo[4.2.0]octane
- 8-Methylenebicyclo[4.2.0]octan-2-one
Comparison: 8,8-Dimethylbicyclo[4.2.0]octan-2-one is unique due to its specific ketone placement at the 2-position, which influences its reactivity and interaction with other molecules.
Propiedades
Número CAS |
65840-28-0 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
8,8-dimethylbicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C10H16O/c1-10(2)6-7-4-3-5-8(11)9(7)10/h7,9H,3-6H2,1-2H3 |
Clave InChI |
ZDQKIBIQISLWPR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2C1C(=O)CCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)
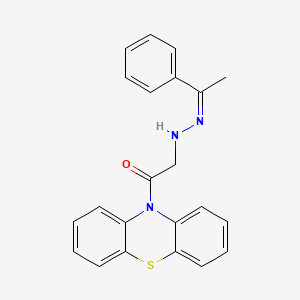
![4-methyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaen-3-one](/img/structure/B14478890.png)
![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)
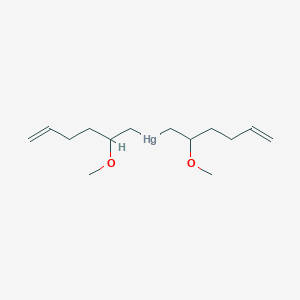
![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)
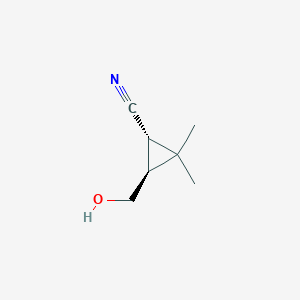
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)
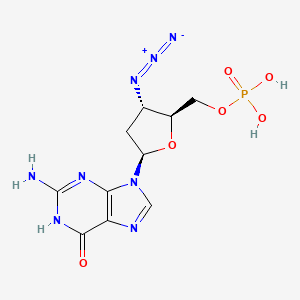
![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)
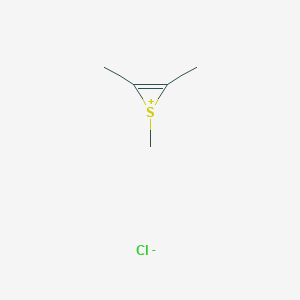
![Benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt](/img/structure/B14478943.png)
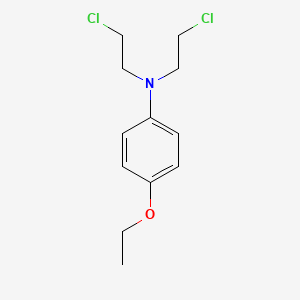
![2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid](/img/structure/B14478945.png)
